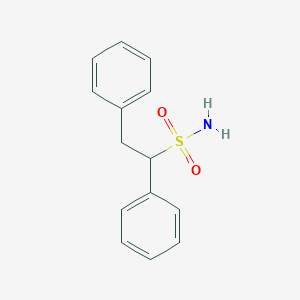

1,2-Diphenylethane-1-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

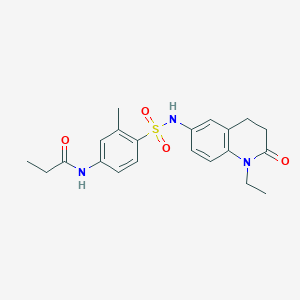

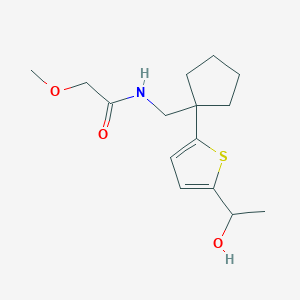

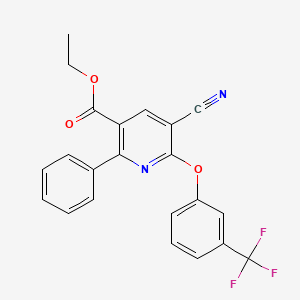

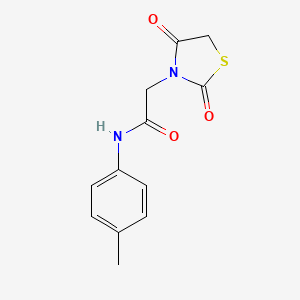

1,2-Diphenylethane-1-sulfonamide is an organic compound with the CAS Number: 1344209-76-2 . It has a molecular weight of 261.34 and its IUPAC name is 1,2-diphenylethanesulfonamide . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for 1,2-Diphenylethane-1-sulfonamide is1S/C14H15NO2S/c15-18(16,17)14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-10,14H,11H2,(H2,15,16,17) . This code provides a specific textual representation of the molecule’s structure. Physical And Chemical Properties Analysis

1,2-Diphenylethane-1-sulfonamide is a powder that is stored at room temperature . It has a molecular weight of 261.34 .Wissenschaftliche Forschungsanwendungen

Reaction Studies

- Stopped-Flow/Rapid-Quenching Study : Takarabe and Kunitake (1980) investigated the reaction of 1,1-diphenylethylene with sulfuric acid, revealing insights into the formation and decay of certain species during the reaction process. This study contributes to understanding the chemical behavior of similar compounds in reactive environments (Takarabe & Kunitake, 1980).

Environmental and Health Aspects

- Cross-Coupling with Humic Constituents : Bialk et al. (2005) explored the oxidative cross-coupling of sulfonamide antimicrobials to natural organic matter, indicating potential environmental interactions and transformations of these compounds (Bialk, Simpson, & Pedersen, 2005).

Material Science and Engineering

- Hydrogen Bonds in Polyester-Polyurethanes : Lu et al. (1994) studied hydrogen bonds in polyester-polyurethanes, contributing to the understanding of how such compounds interact in polymeric materials (Lu, Wang, & Wu, 1994).

Biological Applications

- Wnt Signaling Modulation : Moore et al. (2009) discussed the use of diphenylsulfonyl sulfonamide in inhibiting sFRP-1, a protein that antagonizes the Wnt signaling pathway, highlighting its potential in treating bone-related disorders (Moore et al., 2009).

Catalysis

- Asymmetric Michael Additions : Kozma et al. (2020) utilized a derivative of 1,2-diphenylethane-1,2-diamine in asymmetric Michael additions, demonstrating its effectiveness as a catalyst in organic synthesis (Kozma, Fülöp, & Szőllősi, 2020).

Chemical Sensing and Extraction

- Fluorescent Sensing for Pb(II) : Kavallieratos et al. (2005) developed a sulfonamide-based ion-exchanger that showed selective Pb(II) extraction and fluorescence quenching, indicating its utility in sensing and extraction applications (Kavallieratos, Rosenberg, Chen, & Ren, 2005).

Polymers and Electrolytes

- Polymer Electrolytes : Kojima et al. (2014) prepared polymer electrolytes containing diphenyl sulfone units, important for applications in fuel cells and other electrochemical systems (Kojima et al., 2014).

Pharmaceutical Applications

- Diabetes Treatment Compounds : Chen et al. (2012) discussed the role of sulfonamide and sulfone compounds in the design of drugs for diabetes and its complications, highlighting their importance in medicinal chemistry (Chen et al., 2012).

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . These indicate that it can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, and using only outdoors or in a well-ventilated area .

Eigenschaften

IUPAC Name |

1,2-diphenylethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2S/c15-18(16,17)14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-10,14H,11H2,(H2,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOFQZWWNSUAROF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C2=CC=CC=C2)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-Diphenylethane-1-sulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-(3-chlorophenyl)-1,3,7-trimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2712213.png)

![Methyl 4-[(4-methylphenyl)sulfanyl]-3-nitrobenzenecarboxylate](/img/structure/B2712220.png)

![N-(3,4-dimethoxyphenyl)-3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2712223.png)

![N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)furan-2-carboxamide](/img/structure/B2712230.png)

![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-phenylpropanamide](/img/structure/B2712232.png)